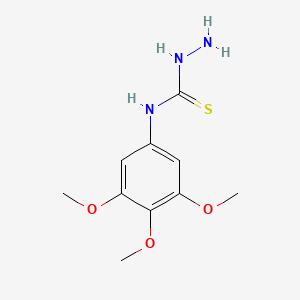
1-(Difluormethyl)-2,4-Difluorbenzol
Übersicht
Beschreibung
1-(Difluoromethyl)-2,4-difluorobenzene is an organic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2,4-difluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and materials with enhanced stability and performance
Biochemische Analyse
Biochemical Properties
1-(Difluoromethyl)-2,4-difluorobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 1-(Difluoromethyl)-2,4-difluorobenzene on different cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it can modulate cell signaling pathways, potentially affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 1-(Difluoromethyl)-2,4-difluorobenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Difluoromethyl)-2,4-difluorobenzene in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. Studies have shown that it remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(Difluoromethyl)-2,4-difluorobenzene vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on certain biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
1-(Difluoromethyl)-2,4-difluorobenzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and toxicity of the compound .
Transport and Distribution
The transport and distribution of 1-(Difluoromethyl)-2,4-difluorobenzene within cells and tissues are critical for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within different tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-(Difluoromethyl)-2,4-difluorobenzene is essential for its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-2,4-difluorobenzene typically involves difluoromethylation reactions. One common method is the metal-mediated difluoromethylation of aromatic compounds. This process often employs difluoromethylation reagents such as ClCF2H and difluorocarbene reagents. The reaction conditions usually involve the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. These methods are designed to meet the demands of pharmaceutical and agrochemical industries, where such compounds are frequently used.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, often facilitated by catalysts and specific reagents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under controlled conditions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis
Common reagents used in these reactions include metal catalysts, halogenating agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-2,4-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-2,4-difluorobenzene can be compared with other fluorinated aromatic compounds, such as difluoromethyl phenyl sulfide and gem-difluoroallenes. These compounds share similar structural features but differ in their chemical reactivity and applications. For instance, gem-difluoroallenes are known for their versatility in synthetic transformations, while difluoromethyl phenyl sulfide is noted for its lipophilicity and hydrogen bonding capabilities .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSCHMIJQCTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375611 | |
| Record name | 1-(difluoromethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-84-4 | |
| Record name | 1-(Difluoromethyl)-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(difluoromethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)




![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)


